2-Pentenal
Description
Chemical Classification as an alpha, beta-Unsaturated Aldehyde
trans-2-Pentenal is classified as an alpha, beta-unsaturated aldehyde, a structural designation that profoundly influences its chemical reactivity and biological activity. The alpha, beta-unsaturated system consists of a carbon-carbon double bond adjacent to a carbonyl group, creating an extended conjugated system that significantly alters the electronic distribution within the molecule.
Table 1: Physical and Chemical Properties of trans-2-Pentenal
The conjugated system in trans-2-Pentenal creates a polarized electronic structure where the carbonyl carbon exhibits enhanced electrophilic character, while the beta carbon becomes susceptible to nucleophilic attack. This electronic arrangement makes alpha, beta-unsaturated aldehydes particularly reactive toward nucleophiles in conjugate addition reactions, also known as Michael additions.
Research has demonstrated that the alpha, beta-unsaturated structure significantly influences the compound's reactivity profile. The electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the beta carbon, making it an excellent acceptor for various nucleophiles including thiols, amines, and enolates. This reactivity pattern distinguishes alpha, beta-unsaturated aldehydes from their saturated counterparts and simple alkenes, which typically do not undergo similar nucleophilic addition reactions under comparable conditions.
The geometric configuration of trans-2-Pentenal also plays a crucial role in its chemical behavior. The trans arrangement provides greater thermodynamic stability compared to the cis isomer, resulting in distinct physical properties and reaction pathways. Spectroscopic studies have revealed that trans-2-Pentenal exists in multiple conformational states, including trans-s-trans and trans-s-cis configurations, which contribute to its complex molecular behavior in various environments.
Historical Context in Chemical Research
The study of trans-2-Pentenal and related alpha, beta-unsaturated aldehydes has evolved significantly since the late 19th century, paralleling developments in organic chemistry and analytical techniques. The foundational understanding of conjugate addition reactions, which are central to the chemistry of trans-2-Pentenal, can be traced back to Arthur Michael's pioneering work in 1887, when he first reported the addition of nucleophiles to alpha, beta-unsaturated systems.
Early research on alpha, beta-unsaturated aldehydes focused primarily on their synthetic utility and their role as intermediates in organic transformations. The development of more sophisticated analytical methods in the mid-20th century enabled researchers to identify and characterize these compounds in natural systems, leading to the recognition of trans-2-Pentenal as a naturally occurring volatile organic compound.
The advent of gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy revolutionized the study of trans-2-Pentenal, allowing for precise identification and quantification in complex mixtures. These analytical advances facilitated comprehensive studies of the compound's occurrence in biological systems, its formation pathways, and its environmental fate.
Recent decades have witnessed an expansion in trans-2-Pentenal research, driven by growing interest in atmospheric chemistry, environmental science, and food chemistry. The compound's identification as a significant biogenic volatile organic compound has prompted extensive investigations into its atmospheric oxidation processes and its role in tropospheric chemistry. Advanced spectroscopic techniques, including infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy, have enabled detailed conformational analysis and provided insights into the compound's behavior in different phases.
Scientific Significance in Organic Chemistry
trans-2-Pentenal holds considerable significance in organic chemistry due to its versatile reactivity and its utility as both a synthetic intermediate and a model compound for studying fundamental chemical processes. The compound's alpha, beta-unsaturated system makes it an ideal substrate for investigating conjugate addition mechanisms, which are fundamental to numerous organic transformations.
Table 2: Key Chemical Reactions of trans-2-Pentenal
The compound serves as an excellent model for studying structure-reactivity relationships in alpha, beta-unsaturated systems. Computational studies have employed trans-2-Pentenal to calculate activation energies for various chemical transformations, contributing to the development of predictive models for chemical reactivity. These investigations have enhanced understanding of how electronic effects and steric factors influence reaction outcomes in conjugated systems.
In atmospheric chemistry, trans-2-Pentenal has emerged as a significant research subject due to its role as a biogenic volatile organic compound. Studies have demonstrated that the compound undergoes complex atmospheric oxidation processes, including reactions with hydroxyl radicals and ozone, leading to the formation of secondary organic aerosols. The ozonolysis of trans-2-Pentenal has been particularly well-studied, revealing novel reaction pathways and product formation mechanisms that contribute to our understanding of atmospheric chemistry.
Research into the conformational behavior of trans-2-Pentenal has provided valuable insights into molecular flexibility and intermolecular interactions. Advanced spectroscopic investigations have identified multiple conformational states, including planar and non-planar configurations, which influence the compound's physical properties and chemical reactivity. These findings have implications for understanding the behavior of similar compounds in biological and environmental systems.
The synthetic utility of trans-2-Pentenal extends to its use as a building block in organic synthesis. The compound's dual functionality, combining the electrophilic nature of the aldehyde group with the conjugated system's unique reactivity, makes it valuable for constructing complex molecular architectures. Research has explored its application in tandem reaction sequences, where multiple transformations can be achieved in a single synthetic operation.
Furthermore, trans-2-Pentenal has contributed to advances in analytical chemistry through the development of detection and quantification methods for alpha, beta-unsaturated aldehydes in complex matrices. These methodological developments have facilitated studies of the compound's occurrence and behavior in natural systems, contributing to our understanding of its ecological and environmental roles.
Properties
CAS No. |
764-39-6 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
pent-2-enal |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3 |
InChI Key |
DTCCTIQRPGSLPT-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C=O |
Canonical SMILES |
CCC=CC=O |
density |
0.850-0.856 (21°) |
Other CAS No. |
764-39-6 |
physical_description |
Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline] Colourless to light yellow liquid; Pungent green, fruity aroma |
Pictograms |
Flammable; Acute Toxic; Irritant; Environmental Hazard |
solubility |
Insoluble in water; soluble in PG, in most fixed oils Soluble (in ethanol) |
Synonyms |
2-pentenal 2-pentenal, (E)-isomer pent-2-enal |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Catalysts : Manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly used under anhydrous conditions.
-
Solvents : Dichloromethane (DCM) or diethyl ether.
-
Temperature : Room temperature (20–25°C).
-
Yield : 60–75%, depending on reactant purity and catalyst efficiency.
Mechanism :
The oxidation proceeds via a two-electron transfer mechanism, where the alcohol is dehydrogenated to form the aldehyde. The trans-configuration is maintained due to the steric hindrance of the oxidizing agent, which favors retention of the existing geometry.
Aldol Condensation Followed by Dehydration
Aldol condensation of shorter-chain aldehydes and ketones is another viable method. For example, propanal (C₃H₆O) can undergo base-catalyzed condensation to form a β-hydroxy aldehyde intermediate, which is subsequently dehydrated to yield trans-2-Pentenal.
Key Steps:
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base concentration | 0.5–1.0 M NaOH | ↑ Yield by 20% |
| Temperature | 80–100°C | ↑ Rate of dehydration |
| Catalyst loading | 5–10% H₂SO₄ | Prevents side reactions |
Yield : 50–65%, with minor byproducts such as crotonaldehyde.
Pyrolysis of Precursors
Thermal decomposition of certain precursors, such as glycerol derivatives or fatty acid hydroperoxides, can generate trans-2-Pentenal. This method is particularly relevant in food chemistry, where the compound forms during lipid peroxidation in heated oils.
Industrial-Scale Pyrolysis:
-
Substrate : Linoleic acid or safflower oil.
-
Conditions :
-
Temperature: 180–220°C
-
Atmosphere: Nitrogen or vacuum to prevent oxidation.
-
-
Products :
Mechanistic Insight :
The cleavage of conjugated hydroperoxydienes formed during lipid oxidation generates volatile aldehydes. For example:
Extraction from Natural Sources
trans-2-Pentenal occurs naturally in tomatoes, olive oil, and fish (e.g., sardines). Isolation methods include steam distillation and solid-phase microextraction (SPME).
Steam Distillation Protocol:
-
Sample Preparation : Crush tomatoes or homogenize olive oil.
-
Distillation : Steam at 100°C for 2–4 hours.
-
Collection : Condense volatiles and extract with dichloromethane.
-
Purification : Fractional distillation under reduced pressure (80–81°C at 160 mmHg).
Yield : 0.01–0.1% (w/w), depending on the source material.
Catalytic Oxidation of 1-Pentene
In industrial settings, trans-2-Pentenal is synthesized via the catalytic oxidation of 1-pentene using oxygen or air.
Process Details:
-
Catalyst : Silver oxide (Ag₂O) or bismuth molybdate (Bi₂Mo₃O₁₂).
-
Conditions :
-
Temperature: 300–400°C
-
Pressure: 1–5 atm
-
-
Selectivity : 40–50% toward trans-2-Pentenal, with ethylene and CO₂ as byproducts.
Reaction Pathway :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Oxidation of Allylic Alcohols | 60–75 | 90–95 | Lab-scale | Moderate |
| Aldol Condensation | 50–65 | 85–90 | Pilot-scale | Low |
| Pyrolysis | 15–30 | 70–80 | Industrial | High |
| Natural Extraction | 0.01–0.1 | 95–99 | Small-scale | Very High |
| Catalytic Oxidation | 40–50 | 80–85 | Industrial | Moderate |
Key Findings :
Chemical Reactions Analysis
trans-2-Pentenal undergoes several types of chemical reactions, including:
Oxidation: trans-2-Pentenal can be oxidized to form pentenoic acid.
Reduction: Reduction of 2-pentenal typically yields 2-pentanol.
Addition Reactions: The compound can participate in addition reactions due to the presence of the carbon-carbon double bond. For example, it can react with hydrogen to form pentanal.
Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for condensation reactions. The major products formed from these reactions include pentenoic acid, 2-pentanol, and larger aldehyde or ketone derivatives.
Scientific Research Applications
Flavor and Fragrance Industry
Overview : trans-2-Pentenal is widely utilized as a flavoring agent in food products and as a fragrance component in perfumes due to its pleasant aroma. Its fresh scent profile enhances consumer products, making them more appealing.
Case Study : In a study evaluating flavor compounds, trans-2-Pentenal was found to contribute significantly to the aroma profile of various food items. Its incorporation improved consumer acceptance scores in sensory evaluations, highlighting its effectiveness as a flavor enhancer .
Synthesis of Fine Chemicals
Overview : This compound serves as an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Researchers leverage its reactivity to create complex molecules efficiently.
Data Table : Examples of fine chemicals synthesized using trans-2-Pentenal include:
| Compound Name | Application Area | Method of Synthesis |
|---|---|---|
| 4-Hydroxy-2-pentenal | Pharmaceutical intermediates | Aldol condensation reactions |
| 3-Pentenyl acetate | Agrochemical formulations | Esterification with acetic acid |
A notable example includes the synthesis of 4-hydroxy-2-pentenal, which has shown potential as an anti-inflammatory agent in preliminary studies .
Analytical Chemistry
Overview : In laboratories, trans-2-Pentenal is utilized as a standard in gas chromatography. Its distinct properties allow for accurate calibration and analysis of other volatile compounds.
Case Study : A research project demonstrated the use of trans-2-Pentenal in calibrating gas chromatography systems for the detection of volatile organic compounds (VOCs) in environmental samples. The results indicated that using trans-2-Pentenal improved the accuracy of VOC quantification by up to 15% compared to traditional standards .
Biochemical Research
Overview : This compound is studied for its potential biological activities, including antimicrobial properties. Researchers explore its effects on various microorganisms, contributing to the development of new antimicrobial agents.
Research Findings : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of trans-2-Pentenal against several bacterial strains. Results indicated that it exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a natural preservative .
Polymer Chemistry
Overview : trans-2-Pentenal is used in the production of polymers and resins, where its unsaturated structure allows for cross-linking reactions. This application is crucial in developing materials with specific mechanical properties for various industrial uses.
Case Study : Research on polymeric materials synthesized from trans-2-Pentenal revealed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength. The study concluded that polymers derived from trans-2-Pentenal could be suitable for high-performance applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 2-pentenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and cellular processes. Additionally, its unsaturated nature allows it to participate in addition reactions, which can modify biomolecules and influence metabolic pathways .
Comparison with Similar Compounds
Key Properties and Roles:
- Occurrence : Found in oxidized seed oils (e.g., walnut, linseed), spices, teas, and cigarette smoke .
- Biological Activity: Exhibits selective cytotoxicity, inhibiting cancer cell growth (e.g., Colon-26 carcinoma) while sparing normal cells (e.g., BALB/3T3) .
- Atmospheric Relevance: Acts as a biogenic VOC, participating in atmospheric ozonolysis reactions that influence air quality and pollution dynamics .
- Food Chemistry: Serves as a marker of lipid oxidation in edible oils and contributes to the aroma profile of fermented and non-fermented teas .
Comparison with Similar Compounds
trans-2-Pentenal shares structural and functional similarities with other aldehydes and α,β-unsaturated carbonyl compounds. Below is a comparative analysis based on chemical behavior, occurrence, and biological impact.
Table 1: Structural and Functional Comparison of Aldehydes
Table 2: Volatile Compound Profiles in Different Matrices
Key Comparative Insights:
Reactivity with Nucleophiles: trans-2-Pentenal reacts with glutathione (GSH) via Michael addition, similar to acrolein and crotonaldehyde. However, its selective cytotoxicity toward cancer cells distinguishes it from acrolein, which exhibits broad toxicity .
Atmospheric Degradation: trans-2-Pentenal undergoes ozonolysis to form secondary organic aerosols (SOAs), similar to larger aldehydes like trans-2-hexenal. However, its shorter carbon chain results in faster reaction kinetics and distinct byproducts (e.g., formic acid vs. larger carboxylic acids) .
Flavor Contribution: In teas, trans-2-pentenal is less abundant than (Z)-hex-2-enal or pentanal, contributing minimally to the "green" or "grassy" notes associated with fatty acid derivatives .
Enzymatic Interactions :
- The enzyme MhyADH shows 1.6-fold higher activity toward trans-2-pentenal compared to 3-penten-2-one, highlighting its preference for aldehydes over ketones .
Research Findings and Implications
- Environmental Chemistry : trans-2-Pentenal’s conformational diversity (e.g., trans-s-cis vs. trans-s-trans) influences its atmospheric lifetime and reactivity, necessitating advanced spectroscopic methods for detection .
- Food Safety : Its low threshold in rancid oils makes it a sensitive marker for early oxidation, though it is less stable than hexanal under prolonged storage .
- Biomedical Potential: Selective cytotoxicity positions trans-2-pentenal as a candidate for antitumor drug development, though further in vivo studies are required .
Biological Activity
Introduction
Trans-2-pentenal (T2P) is an unsaturated aldehyde that has garnered attention due to its diverse biological activities and implications in both environmental and health-related contexts. This compound, primarily recognized for its role as a biogenic volatile organic compound (BVOC), exhibits significant reactivity and potential therapeutic properties. This article explores the biological activity of trans-2-pentenal, focusing on its mechanisms of action, effects on cellular systems, and environmental implications.
Trans-2-pentenal has the molecular formula and a characteristic structure featuring a double bond between the second and third carbon atoms. Its physical properties include:
- Molecular Weight: 84.12 g/mol
- Boiling Point: 102 °C
- Solubility: Soluble in organic solvents, slightly soluble in water
Table 1: Physical Properties of trans-2-Pentenal
| Property | Value |
|---|---|
| Molecular Weight | 84.12 g/mol |
| Boiling Point | 102 °C |
| Density | 0.817 g/cm³ |
Cellular Effects
Trans-2-pentenal has been studied for its cytotoxic effects on various cell lines, particularly in cancer research. A study indicated that T2P significantly inhibited the growth of Colon-26 mouse carcinoma cells while exhibiting minimal inhibitory effects on normal BALB/3T3 cells. This selective cytotoxicity suggests potential applications in developing antitumor agents.
Table 2: Cytotoxicity of trans-2-Pentenal on Cell Lines
| Cell Line | Inhibition (%) | Concentration (mM) |
|---|---|---|
| Colon-26 Carcinoma Cells | 70% | 0.1 |
| BALB/3T3 Normal Cells | 15% | 0.1 |
The mechanism through which trans-2-pentenal exerts its biological effects is linked to its reactivity with cellular components, particularly glutathione (GSH). It forms adducts with GSH, which may lead to oxidative stress and subsequent cell death in tumor cells. The correlation between GSH reactivity and cytotoxicity highlights the potential for T2P in therapeutic applications targeting cancer cells.
Environmental Impact
Trans-2-pentenal's role as a BVOC contributes to atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Its ozonolysis reactions can lead to complex atmospheric transformations, influencing air quality and climate dynamics. Research indicates that T2P has a relatively short atmospheric lifetime due to rapid reactions with ozone and hydroxyl radicals.
Table 3: Atmospheric Reactivity of trans-2-Pentenal
| Reaction Type | Rate Coefficient (s⁻¹) | Atmospheric Lifetime (days) |
|---|---|---|
| Ozonolysis | 3 | |
| Photolysis | <1 |
Case Study 1: Antitumor Activity
In an experimental study, trans-2-pentenal was isolated from cigarette smoke and tested for its reactivity with GSH. The results demonstrated that T2P significantly inhibited the growth of carcinoma cells while sparing normal cells, suggesting its potential as a selective anticancer agent.
Case Study 2: Atmospheric Chemistry
A study utilizing advanced spectroscopic techniques investigated the ozonolysis of trans-2-pentenal, revealing insights into its degradation pathways and contributions to SOA formation. The findings underscore the importance of T2P in understanding biogenic emissions' impact on air quality.
Q & A
Q. Q. How can researchers mitigate bias when interpreting trans-2-Pentenal’s environmental impact data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
